![molecular formula C24H22BrNO5 B4052771 {9-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid](/img/structure/B4052771.png)
{9-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid
Overview
Description
The compound {9-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid is a complex organic molecule featuring a brominated phenyl group, a prop-2-yn-1-yloxy substituent, and an octahydroacridinyl core
Scientific Research Applications
{9-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid: has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as light-activated probes.
Biological Research: It can be used as a chemical probe to study biological processes and molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {9-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid typically involves multiple steps:
Formation of the Brominated Phenyl Intermediate: The starting material, 3-bromo-4-hydroxybenzaldehyde, is reacted with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like acetone to yield 3-bromo-4-(prop-2-yn-1-yloxy)benzaldehyde.
Synthesis of the Octahydroacridinyl Core: The octahydroacridinyl core is synthesized through a multi-step process involving cyclization and reduction reactions.
Coupling Reaction: The brominated phenyl intermediate is coupled with the octahydroacridinyl core under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
{9-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid: can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction at different functional groups.
Cyclization Reactions: The prop-2-yn-1-yloxy group can participate in cyclization reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can modify the functional groups present in the molecule.
Mechanism of Action
The mechanism of action of {9-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid involves its interaction with specific molecular targets. The brominated phenyl group and the prop-2-yn-1-yloxy substituent can participate in covalent modification of biological targets, potentially affecting enzyme activity or receptor binding . The octahydroacridinyl core may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
(4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: This compound shares the brominated phenyl and prop-2-yn-1-yloxy groups but lacks the octahydroacridinyl core.
3-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Similar in having the prop-2-yn-1-yloxy group but differs in the overall structure.
Uniqueness: : The uniqueness of {9-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid lies in its combination of functional groups and the octahydroacridinyl core, which confer specific chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-[9-(3-bromo-4-prop-2-ynoxyphenyl)-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrNO5/c1-2-11-31-20-10-9-14(12-15(20)25)22-23-16(5-3-7-18(23)27)26(13-21(29)30)17-6-4-8-19(28)24(17)22/h1,9-10,12,22H,3-8,11,13H2,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWXHOWVDWZHDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


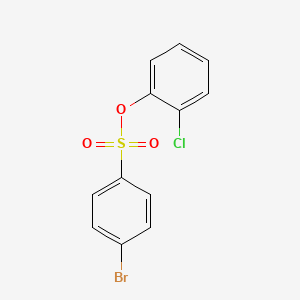
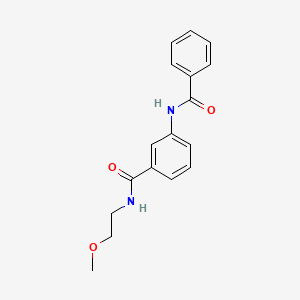
![8-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4052697.png)
![N-[2-(dimethylamino)ethyl]-2,3,4,5,6-pentafluorobenzamide hydrochloride](/img/structure/B4052705.png)
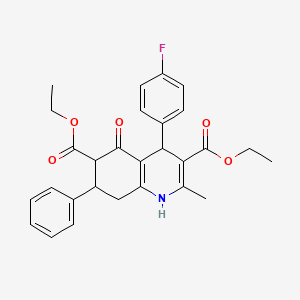
![2-IMINO-1-(3-METHOXYPROPYL)-10-METHYL-3-(PHENYLSULFONYL)-1,2-DIHYDRO-5H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDIN-5-ONE](/img/structure/B4052712.png)
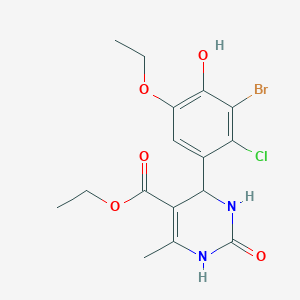
![5-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4052716.png)
![N-[2-(dimethylamino)ethyl]-3-methoxy-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}propanamide](/img/structure/B4052723.png)
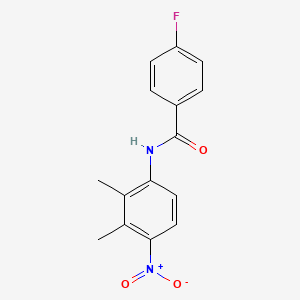
![4-(2H-1,3-BENZODIOXOL-5-YL)-1-(BUTAN-2-YL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE](/img/structure/B4052743.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4052751.png)
![2,6-dimethyl-4-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine](/img/structure/B4052765.png)
![6-(1,3-benzoxazol-2-ylmethyl)-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B4052779.png)
